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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 27-O-Demethylrapamycin is a macrolide compound and a close structural

analog of rapamycin (sirolimus), a potent immunosuppressant widely used in clinical practice.

Produced by a strain of Streptomyces hygroscopicus, 27-O-Demethylrapamycin is recognized

for its immunosuppressive properties. This technical guide provides an in-depth overview of its

core immunosuppressive activities, mechanism of action, and the experimental methodologies

used to characterize its effects. Due to the limited availability of specific data for 27-O-
Demethylrapamycin, this document leverages the extensive research on its parent

compound, rapamycin, to infer its biological activities and provide detailed experimental

context.

Core Immunosuppressive Properties and
Mechanism of Action
The immunosuppressive effects of 27-O-Demethylrapamycin, akin to rapamycin, are primarily

mediated through the inhibition of the mammalian Target of Rapamycin (mTOR), a crucial

serine/threonine kinase that governs cell growth, proliferation, and survival. The mechanism

unfolds through a series of molecular interactions:

Binding to FKBP12: 27-O-Demethylrapamycin first forms a complex with the intracellular

protein, FK506-binding protein 12 (FKBP12).
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Inhibition of mTORC1: The resulting 27-O-Demethylrapamycin-FKBP12 complex then

binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the

mTOR Complex 1 (mTORC1).[1]

Cell Cycle Arrest: This inhibition disrupts downstream signaling pathways, leading to a halt in

the cell cycle at the G1 to S phase transition.[2][3] This arrest prevents the proliferation of

immune cells, particularly T and B lymphocytes, which are central to the immune response.

[2][3]

Downstream Effectors: The inhibition of mTORC1 by the drug-protein complex prevents the

phosphorylation of key downstream effectors, including the 70 kDa ribosomal protein S6

kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The

dephosphorylation of these targets leads to a reduction in protein synthesis required for cell

proliferation.

The demethylation at the 27-O-position is a minor structural modification, and based on

structure-activity relationship studies of rapamycin analogs, it is not expected to abolish its

interaction with FKBP12 or its subsequent inhibition of mTOR. However, the precise potency of

27-O-Demethylrapamycin in comparison to rapamycin requires direct experimental

evaluation.

Quantitative Data on Immunosuppressive Activity
(Inferred from Rapamycin)
The following tables summarize the quantitative data for rapamycin's immunosuppressive

activity, which can be considered indicative for 27-O-Demethylrapamycin. These values are

typically determined through in vitro assays that measure the inhibition of immune cell

proliferation.

Table 1: In Vitro Immunosuppressive Activity of Rapamycin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.44.10.2908-2910.2000
https://pubs.rsc.org/en/content/articlelanding/2009/np/b804602f/unauth
https://www.jstage.jst.go.jp/article/antibiotics1968/28/10/28_10_721/_article
https://pubs.rsc.org/en/content/articlelanding/2009/np/b804602f/unauth
https://www.jstage.jst.go.jp/article/antibiotics1968/28/10/28_10_721/_article
https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Cell Type Stimulant IC50 (nM) Reference

T-Cell

Proliferation

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

Phytohemaggluti

nin (PHA)
0.1 - 1.0

T-Cell

Proliferation

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

Interleukin-2 (IL-

2)
0.1 - 1.0

Mixed

Lymphocyte

Reaction (MLR)

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

Allogeneic Cells ~1.0
Inferred from

multiple sources

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50%

inhibition in vitro.

Signaling Pathway
The mTOR signaling pathway, which is the primary target of 27-O-Demethylrapamycin, is a

central regulator of cellular metabolism, growth, and proliferation. The diagram below illustrates

the key components of this pathway and the point of intervention by the 27-O-
Demethylrapamycin-FKBP12 complex.
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Caption: mTOR signaling pathway and the inhibitory action of the 27-O-Demethylrapamycin-

FKBP12 complex.

Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the immunosuppressive

properties of compounds like 27-O-Demethylrapamycin are provided below. These protocols

are based on standard immunological assays used for rapamycin and other

immunosuppressants.

T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes

following stimulation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and

penicillin-streptomycin

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (T-cell stimulants)

27-O-Demethylrapamycin (dissolved in a suitable solvent, e.g., DMSO)

96-well flat-bottom culture plates

Tritiated thymidine ([³H]-thymidine) or a non-radioactive proliferation assay kit (e.g., BrdU or

CFSE)

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate

reader (for non-radioactive methods)

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium
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at a concentration of 1 x 10⁶ cells/mL.

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

Drug Addition: Prepare serial dilutions of 27-O-Demethylrapamycin. Add the desired

concentrations of the compound to the wells. Include a vehicle control (solvent only).

Stimulation: Add the T-cell stimulant (e.g., PHA at 1 µg/mL) to the wells.

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

Proliferation Measurement:

[³H]-thymidine incorporation: 18 hours before the end of incubation, add 1 µCi of [³H]-

thymidine to each well. At the end of the incubation, harvest the cells onto filter mats and

measure the incorporated radioactivity using a liquid scintillation counter.

BrdU Assay: Follow the manufacturer's protocol for the BrdU cell proliferation assay kit,

which typically involves adding BrdU to the wells, followed by fixation, permeabilization,

and detection with an anti-BrdU antibody.

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of

27-O-Demethylrapamycin compared to the stimulated control. Determine the IC50 value by

plotting the percentage of inhibition against the log of the drug concentration.
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Caption: Workflow for the T-Cell Proliferation Assay.
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Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to inhibit T-cell proliferation induced by

allogeneic stimulation, mimicking the recognition of foreign antigens.

Materials:

PBMCs from two different, unrelated healthy donors (responder and stimulator cells)

RPMI-1640 medium (as above)

Mitomycin C or irradiation source (to treat stimulator cells)

27-O-Demethylrapamycin

96-well round-bottom culture plates

Proliferation measurement reagents (as in the T-Cell Proliferation Assay)

Procedure:

Cell Preparation: Isolate PBMCs from two donors.

Stimulator Cell Treatment: Treat the stimulator PBMCs with mitomycin C (25 µg/mL for 30

minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells thoroughly.

Plating: Plate the responder PBMCs (1 x 10⁵ cells/well) and the treated stimulator PBMCs (1

x 10⁵ cells/well) together in a 96-well round-bottom plate.

Drug Addition: Add serial dilutions of 27-O-Demethylrapamycin to the co-culture.

Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

Proliferation Measurement: Measure proliferation using [³H]-thymidine incorporation or a

non-radioactive method as described for the T-Cell Proliferation Assay.

Data Analysis: Calculate the percentage of inhibition and the IC50 value for 27-O-
Demethylrapamycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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